2-[(3-Methylbutyl)amino]ethanol
Description
Significance of Amino Alcohol Derivatives in Contemporary Chemical Research
Amino alcohols, organic compounds containing both an amine and a hydroxyl functional group, represent a cornerstone in modern chemical research and industry. Their bifunctional nature allows them to serve as versatile building blocks and intermediates in the synthesis of a vast array of more complex molecules. In the pharmaceutical sector, the amino alcohol motif is a key structural feature in numerous biologically active compounds, including certain antibiotics, antifungal agents, and beta-blockers. nih.govamericanelements.com
Furthermore, chiral amino alcohols are of paramount importance in the field of asymmetric catalysis, where they function as highly effective chiral ligands and auxiliaries. alfa-chemistry.com This enables the stereoselective synthesis of enantiomerically pure compounds, a critical requirement in drug development. Their applications also extend to materials science, where they are used as catalysts in polymerization processes, and in industrial settings as solvents, high-boiling point bases, and corrosion inhibitors. alfa-chemistry.com The continuous exploration of novel amino alcohol derivatives is driven by the quest for new therapeutic agents, more efficient catalytic systems, and advanced materials.
General Overview of 2-[(3-Methylbutyl)amino]ethanol within Amine and Alcohol Chemistry
This compound, also known as N-isoamylethanolamine, is a secondary amino alcohol. Its structure consists of an ethanolamine (B43304) backbone where one of the hydrogen atoms on the nitrogen is substituted with a 3-methylbutyl (isoamyl) group.
This molecular architecture dictates its chemical behavior. The presence of the hydroxyl (-OH) group and the secondary amine (-NH-) group allows the molecule to exhibit the characteristic reactions of both alcohols and amines. alfa-chemistry.com The hydroxyl group can undergo esterification and etherification, while the secondary amine can act as a base or a nucleophile. The presence of both groups makes intramolecular hydrogen bonding possible and allows for strong intermolecular hydrogen bonding, which would be expected to result in a relatively high boiling point and good solubility in polar solvents like water. americanelements.comalfa-chemistry.com
The compound's dual functionality also means it can react with inorganic acids to form ammonium (B1175870) salts. alfa-chemistry.com The isoamyl group, a branched alkyl chain, contributes to the molecule's lipophilicity, which can influence its solubility in nonpolar solvents and its interaction with biological systems.
Research Objectives and Scope for Advanced Studies of this compound
Given the limited specific research on this compound, there is a broad scope for future studies. A primary research objective would be the full characterization of its physicochemical properties.
Advanced studies could then explore its potential applications:
Asymmetric Synthesis: Investigation into the synthesis of chiral variants of this compound could reveal its potential as a new chiral ligand for asymmetric catalysis, possibly offering unique selectivity in certain transformations.
Pharmaceutical Intermediates: Its structure makes it a viable precursor for the synthesis of novel pharmaceutical compounds. Research could focus on incorporating this molecule into larger structures to evaluate their biological activity.
Corrosion Inhibition: Like other amino alcohols, it could be investigated for its efficacy as a corrosion inhibitor for various metals, a property valuable in industrial applications.
Surfactant Properties: The combination of a hydrophilic head (the amino alcohol group) and a moderately lipophilic tail (the isoamyl group) suggests potential surfactant properties, which could be explored for applications in formulations and emulsification.
Chemical and Physical Data
While extensive experimental data for this compound is not widely available in the literature, its basic molecular properties can be calculated.
Table 1: Calculated Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₇NO |
| Molecular Weight | 131.22 g/mol |
| IUPAC Name | This compound |
Detailed Research Findings
Specific published research focusing exclusively on this compound is scarce. However, the synthesis of such a compound can be inferred from established chemical principles for the formation of amino alcohols.
A common and efficient method for preparing secondary amino alcohols like this one is the reaction of a primary amine with an epoxide. In this case, the synthesis would involve the nucleophilic ring-opening of ethylene (B1197577) oxide by 3-methyl-1-butylamine (isoamylamine). The nitrogen atom of the amine acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to the formation of the N-C bond and subsequent protonation of the resulting alkoxide to yield the final amino alcohol product.
Another potential synthetic route involves the reaction of isoamylamine (B31083) with a 2-haloethanol, such as 2-chloroethanol. This nucleophilic substitution reaction would also yield the desired product, though it may require more stringent conditions and could have competing side reactions.
These established synthetic methodologies provide a clear and scientifically sound basis for the preparation of this compound for future research endeavors.
Compound Nomenclature
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylbutylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2)3-4-8-5-6-9/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQWELIDTIYJIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299089 | |
| Record name | 2-[(3-methylbutyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34240-76-1 | |
| Record name | NSC128127 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(3-methylbutyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Methodologies for 2 3 Methylbutyl Amino Ethanol
Established Synthetic Routes to 2-[(3-Methylbutyl)amino]ethanol
Traditional methods for synthesizing N-substituted ethanolamines often involve amination reactions, reduction of precursor molecules, and multi-step synthetic sequences. These routes are well-documented and provide reliable pathways to the target compound.
Amination Reactions in the Formation of this compound
Amination reactions are a direct approach to forming the carbon-nitrogen bond in this compound. One common method involves the reaction of an amine with an epoxide. Specifically, the reaction of isoamylamine (B31083) with ethylene (B1197577) oxide would yield the desired product. This reaction is typically carried out under controlled temperature and pressure conditions.
Another established amination route is the alkylation of ethanolamine (B43304) with an appropriate alkyl halide, in this case, 1-bromo-3-methylbutane (B150244) or a similar isoamyl halide. However, a significant challenge with this method is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts as byproducts, which can lower the yield of the desired secondary amine. google.com
To circumvent the issue of over-alkylation, reductive amination offers a more controlled alternative. wikipedia.org This process involves the reaction of ethanolamine with isovaleraldehyde (B47997) (3-methylbutanal) to form an intermediate imine or enamine, which is then reduced in situ to the target secondary amine. masterorganicchemistry.comlibretexts.org Common reducing agents for this reaction include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Reductive amination is often preferred due to its high selectivity and milder reaction conditions. wikipedia.org
Table 1: Comparison of Amination Methodologies
| Methodology | Reactants | Key Features | Potential Challenges |
| Epoxide Ring-Opening | Isoamylamine, Ethylene Oxide | Direct, atom-economical | Requires careful control of reaction conditions |
| Alkylation of Ethanolamine | Ethanolamine, Isoamyl Halide | Utilizes readily available starting materials | Prone to over-alkylation, leading to byproducts |
| Reductive Amination | Ethanolamine, Isovaleraldehyde | High selectivity, mild conditions, avoids over-alkylation | Requires a reducing agent |
Reduction-Based Syntheses of this compound Precursors
An alternative strategy involves the synthesis of a precursor molecule that already contains the N-(3-methylbutyl) moiety, followed by a reduction step to generate the ethanolamine functionality. A common precursor is an N-substituted amide, such as N-(3-methylbutyl)-2-hydroxyacetamide. This amide can be prepared by reacting isoamylamine with a derivative of glycolic acid. Subsequent reduction of the amide functional group to an amine, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields this compound.
Another approach involves the reduction of a 2-substituted-2-oxazoline. In this method, a 2-(2-methylpropyl)-2-oxazoline could be synthesized and then reduced using a reducing agent like sodium borohydride to yield the target N-substituted ethanolamine. google.com A patent describes a method for synthesizing N-substituted ethanolamines by reducing 2-alkyl or 2-aryl substituted 2-oxazolines with different sodium borohydride systems. google.com
Multi-Step Approaches to N-Substituted Ethanolamines, including this compound
Multi-step syntheses provide a high degree of control and are often necessary for complex molecules or when specific stereochemistry is required. youtube.com For the synthesis of this compound, a multi-step approach could involve the use of protecting groups to prevent unwanted side reactions. jocpr.comorganic-chemistry.org
For instance, ethanolamine can be first protected at the amino group, for example, by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form N-Boc-ethanolamine. chemrxiv.org The hydroxyl group of the protected ethanolamine can then be activated, for example, by converting it to a tosylate or mesylate. This is followed by nucleophilic substitution with an appropriate organometallic reagent derived from isoamyl bromide, such as an isoamyl Grignard reagent, although this specific reaction might be challenging. A more common approach would be the alkylation of the N-protected ethanolamine. After the carbon skeleton is in place, the protecting group is removed to yield the final product. The use of protecting groups ensures that the amine does not interfere with the reactions intended for the hydroxyl group and prevents over-alkylation. organic-chemistry.orgresearchgate.net
Another multi-step strategy involves the initial reaction of isoamylamine with a protected form of a two-carbon electrophile containing a masked hydroxyl group. After the C-N bond formation, deprotection reveals the hydroxyl group of the ethanolamine.
Advanced Synthetic Techniques and Optimization for this compound Production
To improve the efficiency, safety, and environmental footprint of chemical syntheses, advanced techniques such as microwave-assisted synthesis and continuous flow technology are increasingly being employed in the production of amino alcohols.
Microwave-Assisted and High-Pressure Synthesis in Amino Alcohol Chemistry
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. ajchem-a.comijnrd.org For the synthesis of this compound, microwave assistance could be applied to the amination of an isoamyl halide with ethanolamine or the ring-opening of ethylene oxide with isoamylamine. The rapid and uniform heating provided by microwaves can often overcome activation energy barriers more efficiently, leading to cleaner reactions with fewer byproducts. ajchem-a.comajgreenchem.com
High-pressure conditions can also be beneficial, particularly for reactions involving gaseous reactants like ethylene oxide. vapourtec.com Conducting the reaction in a sealed, high-pressure vessel can increase the concentration of the dissolved gas, thereby accelerating the reaction rate. vapourtec.com The combination of high pressure and temperature can be particularly effective for the direct amination of ethylene oxide. vapourtec.com
Table 2: Advantages of Microwave-Assisted Synthesis ajchem-a.comijnrd.orgajgreenchem.com
| Advantage | Description |
| Increased Reaction Rates | Reactions are often completed in minutes rather than hours. |
| Improved Yields | Higher conversion of reactants to products is frequently observed. |
| Enhanced Purity | Reduced side product formation simplifies purification. |
| Energy Efficiency | Localized heating is more energy-efficient than bulk heating. |
Continuous Flow Reactor Applications for Efficient this compound Synthesis
Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. mt.comsyrris.comstolichem.com In a flow reactor, reactants are continuously pumped through a heated and/or pressurized tube or channel, where the reaction takes place. mit.edu The small reactor volume at any given time significantly enhances safety, especially for highly exothermic or hazardous reactions. stolichem.com
The synthesis of this compound could be efficiently performed in a continuous flow system. For example, streams of isoamylamine and ethylene oxide could be mixed and passed through a heated reactor coil to produce the target compound continuously. researchgate.net This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and purity. syrris.com Furthermore, in-line purification techniques can be integrated into the flow system to remove byproducts and unreacted starting materials, providing a continuous stream of the purified product. flinders.edu.audurham.ac.uk The scalability of flow processes is another significant advantage; to increase production, the system can simply be run for a longer duration or multiple reactors can be operated in parallel. stolichem.com
Asymmetric Synthesis and Stereochemical Control in the Formation of this compound Analogues
The synthesis of chiral amino alcohols, such as analogues of this compound, requires precise control over the formation of stereocenters. Various methodologies in asymmetric synthesis have been developed to achieve high levels of enantioselectivity and diastereoselectivity. These strategies often involve the use of chiral catalysts, auxiliaries, or reagents to direct the stereochemical outcome of the reaction.
One prominent strategy is the catalytic asymmetric cross-coupling of aldehydes and imines. For instance, a chromium-catalyzed asymmetric cross aza-pinacol coupling has been developed for the synthesis of β-amino alcohols. westlake.edu.cnorganic-chemistry.org This method utilizes a radical-polar crossover mechanism. By using strongly electron-withdrawing protecting groups on the imine, its reduction potential is modulated, leading to the preferential formation of an α-amino radical over a ketyl radical. This radical is then trapped by a chromium(II) complex to form an alkyl chromium intermediate, which subsequently undergoes nucleophilic addition to an aldehyde. westlake.edu.cn This approach allows for the modular synthesis of chiral β-amino alcohols with adjacent chiral centers in high enantiomeric excess (ee). westlake.edu.cn
Another powerful technique is the asymmetric reduction of prochiral ketones or imines. Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of unprotected α-ketoamines provides a direct route to chiral 1,2-amino alcohols. nih.gov This method has been successfully applied to the synthesis of several pharmaceutical compounds containing this motif, achieving excellent enantioselectivities (>99% ee) and high yields. nih.gov Similarly, copper-catalyzed reductive couplings, such as the enantioselective addition of N-substituted allyl equivalents to ketones, can produce chiral 1,2-aminoalcohol synthons with high levels of regio-, diastereo-, and enantioselectivity. nih.gov
The use of chiral auxiliaries is a classic and effective method for stereochemical control. N-sulfinyl imines, for example, can be used to direct the diastereoselective addition of metalloenamines to aldehydes. The resulting β-hydroxy-N-sulfinyl imine products can then be reduced to afford either syn- or anti-1,3-amino alcohols with very high diastereomeric ratios, depending on the choice of reducing agent. nih.gov Amino acids, being readily available chiral building blocks, can also be converted to 1,2-amino alcohols through reduction. acs.org
Organocatalysis has emerged as a valuable tool for the asymmetric synthesis of amino alcohols. Simple primary β-amino alcohols derived from natural amino acids can themselves act as organocatalysts. nih.gov For example, they have been shown to catalyze the asymmetric Michael addition of β-keto esters to nitroalkenes, affording the chiral adducts in high purity. The stereochemical outcome can often be controlled by the choice of catalyst and reaction temperature. nih.gov
Furthermore, cycloaddition reactions offer another avenue for constructing the amino alcohol framework. A highly diastereoselective Rh(II)-catalyzed 1,3-dipolar cycloaddition between carbonyl ylides and aldimines can produce syn-α-hydroxy-β-amino esters with excellent diastereoselectivities. diva-portal.org Employing chiral imines in this reaction allows for the synthesis of enantiomerically pure products. diva-portal.org
Table 1: Comparison of Asymmetric Synthesis Methodologies for Chiral Amino Alcohols
| Methodology | Catalyst/Reagent | Key Features | Typical Stereoselectivity |
| Asymmetric Aza-Pinacol Coupling | Chromium catalyst | Radical-polar crossover mechanism; modular synthesis. westlake.edu.cn | High ee (e.g., 99% ee) westlake.edu.cn |
| Asymmetric Transfer Hydrogenation | Ruthenium catalyst | Direct reduction of unprotected α-ketoamines. nih.gov | >99% ee nih.gov |
| Reductive Coupling | Copper catalyst | Enantioselective addition to ketone electrophiles. nih.gov | High regio-, diastereo-, and enantioselectivity. nih.gov |
| Chiral Auxiliary Approach | N-sulfinyl imines | Diastereoselective addition to aldehydes; tunable to syn or anti products. nih.gov | Very high dr nih.gov |
| Organocatalysis | Primary β-amino alcohols | Metal-free; uses readily available catalysts derived from amino acids. nih.gov | Moderate to high ee and dr nih.gov |
| 1,3-Dipolar Cycloaddition | Rhodium(II) catalyst | Forms syn-α-hydroxy-β-amino esters. diva-portal.org | Excellent diastereoselectivity diva-portal.org |
Derivatization Strategies for this compound
Derivatization is a chemical modification process used to convert a compound into a product of similar chemical structure, called a derivative. For a molecule like this compound, which contains both a secondary amine and a primary alcohol functional group, derivatization is employed for several analytical purposes. These include enhancing detectability in chromatographic methods, improving volatility for gas chromatography (GC), and enabling the determination of stereochemical configuration.
A common strategy involves the acylation of the amine and alcohol groups. Reagents like benzoyl chloride can react with both primary and secondary amines and alcohol functionalities to form amides and esters, respectively. acs.org This process, often carried out via a Schotten-Baumann reaction, introduces a chromophore (the benzoyl group), which enhances detection by UV-Vis spectrophotometry in high-performance liquid chromatography (HPLC). acs.orglibretexts.org
For fluorescence detection, which offers higher sensitivity, reagents such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) are widely used. FMOC-Cl reacts with primary and secondary amines, as well as some alcohols, to produce highly fluorescent derivatives. libretexts.orgresearchgate.net This allows for the quantification of low concentrations of the analyte. Another reagent for fluorescence detection is 4-chloro-7-nitrobenzofurazane (NBD-Cl), which reacts with secondary amines to yield fluorescent products suitable for HPLC-FLD analysis. mdpi.com For primary amines, o-phthaldialdehyde (OPA), in the presence of a thiol like 2-mercaptoethanol, rapidly forms fluorescent isoindole derivatives. researchgate.net
In the context of mass spectrometry (MS), derivatization can improve ionization efficiency and chromatographic retention. acs.org For instance, a dual derivatization scheme can be employed where primary amine and hydroxyl groups are tagged with an acyl chloride containing a tertiary amine tail. This modification increases the proton affinity of the analyte, leading to enhanced signal intensity in positive mode electrospray ionization (ESI)-MS. nih.gov For GC-MS analysis, a two-step derivatization is typically required to make the amino alcohol sufficiently volatile. This usually involves esterification of the hydroxyl group followed by acylation of the amino group, for example, with pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov
To determine the absolute configuration of chiral analogues of this compound, chiral derivatizing agents (CDAs) are used. These reagents, which are enantiomerically pure, react with the chiral analyte to form a pair of diastereomers. These diastereomers can then be distinguished and quantified using techniques like NMR spectroscopy or chiral chromatography. An example of a CDA is the axially chiral trifluoromethylbenzimidazolylbenzoic acid (TBBA), which has been shown to be effective for determining the absolute configuration of α-chiral primary amines and secondary alcohols. acs.org
Table 2: Derivatizing Agents for Amines and Alcohols
| Derivatizing Agent | Target Functional Group(s) | Analytical Technique | Purpose |
| Benzoyl Chloride | Amines, Alcohols | HPLC-UV acs.orglibretexts.org | Enhance UV detection |
| 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Amines, Alcohols | HPLC-FLD libretexts.orgresearchgate.net | Enhance fluorescence detection |
| 4-Chloro-7-nitrobenzofurazane (NBD-Cl) | Secondary Amines | HPLC-FLD mdpi.com | Enhance fluorescence detection |
| o-Phthaldialdehyde (OPA) / Thiol | Primary Amines | HPLC-FLD researchgate.net | Enhance fluorescence detection |
| Acyl chloride with tertiary amine tag | Amines, Alcohols | LC-MS nih.gov | Improve ionization efficiency |
| Pentafluoropropionic anhydride (PFPA) | Amines, Alcohols | GC-MS nih.gov | Increase volatility and detection |
| Trifluoromethylbenzimidazolylbenzoic acid (TBBA) | Amines, Alcohols | NMR, Chiral HPLC acs.org | Determine absolute configuration |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Methylbutyl Amino Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an unparalleled method for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Spectral Analysis of 2-[(3-Methylbutyl)amino]ethanol and its Derivatives
Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring atoms. In this compound, the protons on each carbon and heteroatom (oxygen and nitrogen) will exhibit distinct chemical shifts, multiplicities, and integration values.
The expected ¹H NMR spectrum would show signals corresponding to the ethyl alcohol moiety and the 3-methylbutyl (isoamyl) group. The protons of the hydroxyl (-OH) and amine (-NH-) groups are notable as their chemical shifts can be variable and they may appear as broad singlets. Their positions are sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The protons on the carbons adjacent to the nitrogen and oxygen atoms (the methylene (B1212753) groups of the ethanolamine (B43304) portion) are expected to be deshielded and appear at a lower field (higher ppm) compared to the protons of the alkyl chain.
The 3-methylbutyl group would present a characteristic pattern: a doublet for the two terminal methyl groups, a multiplet for the methine (CH) proton, and multiplets for the two methylene (-CH2-) groups. The coupling between adjacent protons would lead to specific splitting patterns (e.g., triplets, multiplets) that help to confirm the connectivity of the carbon skeleton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| (CH₃)₂CH- | ~0.9 | Doublet |
| (CH₃)₂CH- | ~1.7 | Multiplet |
| -CH₂-CH(CH₃)₂ | ~1.4 | Multiplet |
| -NH-CH₂-CH₂- | ~2.6 | Triplet |
| -CH₂-N-CH₂- | ~2.8 | Triplet |
| HO-CH₂- | ~3.6 | Triplet |
| -NH- | Variable, Broad Singlet | Singlet |
| -OH | Variable, Broad Singlet | Singlet |
Carbon-13 (¹³C) NMR and 2D NMR Techniques for Connectivity and Carbon Framework Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in a molecule. For this compound, a unique signal is expected for each carbon atom in a distinct chemical environment. The carbon atoms bonded to the electronegative nitrogen and oxygen atoms will be deshielded and resonate at higher chemical shifts. The chemical shifts of the carbons in the 3-methylbutyl group will be characteristic of an aliphatic chain.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on predicted values and data from analogous compounds like 3-methylbutyl propanoate and other N-alkylethanolamines.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| (CH₃)₂CH- | ~22.5 |
| (CH₃)₂CH- | ~26.0 |
| -CH₂-CH(CH₃)₂ | ~38.0 |
| -NH-CH₂-CH₂- | ~50.0 |
| -CH₂-N-CH₂- | ~52.0 |
| HO-CH₂- | ~60.5 |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular structure.
Isotopic Labeling Studies (e.g., ¹⁵N-labeling) in the Spectroscopic Analysis of Amino Alcohols
While the natural abundance of the NMR-active ¹⁵N isotope is low (0.37%), isotopic enrichment allows for its effective use in structural studies. nih.gov In the analysis of amino alcohols like this compound, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom.
The ¹⁵N chemical shift is highly sensitive to factors such as protonation state, hydrogen bonding, and solvent effects. nih.gov For instance, the protonation of the amine group leads to a significant change in the ¹⁵N chemical shift, which can be used to study acid-base equilibria. Long-range ¹H-¹⁵N heteronuclear shift correlation experiments can definitively establish the connectivity between the nitrogen atom and the protons on the adjacent carbon atoms. youtube.com These studies, although more synthetically demanding due to the need for labeled compounds, offer a level of structural detail that is often unattainable by other means. acs.org
Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly effective for identifying functional groups and studying non-covalent interactions like hydrogen bonding. researchgate.net
Infrared (IR) Spectroscopy for Characterization of Amine and Hydroxyl Functionalities
IR spectroscopy is a powerful tool for identifying the key functional groups in this compound: the secondary amine (-NH-) and the primary alcohol (-OH).
O-H Stretching: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹. This broadening is a characteristic result of intermolecular hydrogen bonding between the hydroxyl groups.
N-H Stretching: A secondary amine typically shows one medium-to-weak absorption band in the 3300-3500 cm⁻¹ region. orgchemboulder.com This peak is generally sharper than the O-H stretch.
C-H Stretching: Absorptions due to the stretching of C-H bonds in the alkyl groups will appear in the 2850-3000 cm⁻¹ range.
N-H Bending: An N-H bending vibration may be observed around 1550-1650 cm⁻¹. orgchemboulder.com
C-O Stretching: A strong C-O stretching band for the primary alcohol is expected in the 1050-1150 cm⁻¹ region.
C-N Stretching: The C-N stretching vibration of an aliphatic amine typically appears in the 1020-1250 cm⁻¹ range. orgchemboulder.com
The positions and shapes of the O-H and N-H bands can provide information about the extent and nature of hydrogen bonding within the sample. youtube.comyoutube.com
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| N-H Stretch | 3300 - 3500 | Medium to Weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| N-H Bend | 1550 - 1650 | Medium |
| C-O Stretch | 1050 - 1150 | Strong |
| C-N Stretch | 1020 - 1250 | Medium to Weak |
Raman Spectroscopy in the Vibrational Analysis of this compound
Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. This makes Raman particularly useful for analyzing vibrations of non-polar bonds and symmetric stretches.
For this compound, Raman spectroscopy is especially insightful for studying the molecular backbone and intramolecular interactions. The C-C and C-H vibrations of the alkyl chain typically give rise to strong and well-defined Raman bands. A key application of Raman spectroscopy in the study of amino alcohols is the investigation of intramolecular hydrogen bonding between the hydroxyl and amine groups. arxiv.org The substitution of an electron-donating alkyl group, such as the 3-methylbutyl group, on the nitrogen atom can enhance the strength of the O-H···N intramolecular hydrogen bond. This increased strength is observable as a red-shift (a decrease in vibrational frequency) of the O-H stretching vibration. arxiv.org Therefore, Raman spectroscopy can be used to probe the conformational preferences of the molecule in different environments.
Table 4: Key Raman Shifts for Amino Alcohols
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| C-H Stretch | 2800 - 3000 | Strong signals from the alkyl backbone. |
| O-H Stretch (H-bonded) | 3200 - 3600 | Position indicates strength of hydrogen bonding. arxiv.org |
| C-N Stretch | 1020 - 1250 | Complements IR data for amine identification. |
| C-C Stretch | 800 - 1200 | Provides information on the carbon skeleton. |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound (C7H17NO), the molecular weight is 131.22 g/mol . In compliance with the nitrogen rule in mass spectrometry, the presence of a single nitrogen atom results in an odd nominal molecular mass, a key identifier for nitrogen-containing compounds. openstax.orglibretexts.org
Upon electron ionization, the molecule loses an electron to form a molecular ion ([M]•+) with a mass-to-charge ratio (m/z) of 131. This molecular ion is often unstable and undergoes fragmentation through characteristic pathways dictated by the functional groups present—namely, the secondary amine and the primary alcohol.
Key fragmentation pathways for aminoalcohols include:
Alpha-Cleavage: This is a dominant fragmentation pathway for both amines and alcohols. openstax.orglibretexts.org
Cleavage of the C-C bond adjacent to the nitrogen atom is highly favorable, leading to the formation of a stable, resonance-stabilized iminium ion. For this compound, this results in a prominent peak at m/z 102, corresponding to the loss of an ethyl group. Another significant alpha-cleavage yields the base peak at m/z 44, corresponding to the [CH2=NHCH2CH3]+ fragment.
Alpha-cleavage adjacent to the hydroxyl group can also occur, involving the breaking of the C-C bond nearest to the oxygen. openstax.orglibretexts.org This would lead to a fragment ion from the loss of the alkyl group attached to the carbon bearing the -OH group.
Dehydration: The elimination of a water molecule (H2O, mass of 18 amu) from the molecular ion is a characteristic fragmentation for alcohols, leading to a peak at m/z 113 ([M-18]). openstax.org
The predicted fragmentation pattern provides a veritable fingerprint for the identification and structural confirmation of this compound in a sample.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 131 | [C7H17NO]•+ | Molecular Ion |
| 116 | [C6H14NO]+ | Loss of •CH3 |
| 113 | [C7H15N]•+ | Loss of H2O (Dehydration) |
| 102 | [C5H12NO]+ | α-cleavage (loss of •C2H5) |
| 88 | [C4H10NO]+ | α-cleavage (loss of •C3H7) |
| 44 | [C2H6N]+ | α-cleavage at N-C bond |
| 30 | [CH4N]+ | Cleavage yielding [CH2NH2]+ |
**3.4. Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about electronic transitions within a molecule. Saturated aliphatic amines and alcohols, such as this compound, lack extensive chromophores (light-absorbing groups).
The primary electronic transitions available are the n → σ* transitions associated with the lone pairs of electrons on the nitrogen and oxygen atoms. These transitions require high energy and thus occur at short wavelengths, typically in the far-ultraviolet region (<200 nm). Therefore, when analyzed in a standard UV-Vis spectrophotometer (typically operating from 200-800 nm), this compound is not expected to exhibit significant absorption peaks. Its UV-Vis spectrum would likely show a rising absorption baseline toward the lower wavelength limit of the instrument.
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. Simple aliphatic compounds like this compound are not naturally fluorescent. Fluorescence typically requires the presence of a fluorophore—a molecule or functional group containing conjugated π-systems or aromatic rings.
To utilize fluorescence spectroscopy for the analysis of this compound, the compound must first be chemically modified by attaching a fluorophoric tag. The secondary amine group provides a reactive site for derivatization with various fluorescent reagents, such as dansyl chloride or fluorescein (B123965) isothiocyanate.
Once derivatized, the resulting fluorophoric derivative can be excited at a specific wavelength, and its fluorescence emission can be measured. This approach allows for highly sensitive and selective quantification. The properties of the fluorescence, such as the emission maximum and quantum yield, would be characteristic of the chosen fluorophore, although they can be subtly influenced by the local environment provided by the attached this compound moiety. researchgate.net
X-ray Diffraction Analysis for Solid-State Structural Determination of Crystalline Analogues
X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov To apply this technique to this compound, the compound must first be obtained in a solid, single-crystal form. This is often a challenging step for flexible, low-molecular-weight molecules.
Alternatively, crystalline derivatives or analogues of the compound can be synthesized and analyzed. If a suitable crystal is obtained, X-ray diffraction analysis provides precise data on:
Molecular Conformation: The exact spatial arrangement of the atoms, including the torsion angles of the carbon chain.
Bond Lengths and Angles: Highly accurate measurements of the distances between atoms and the angles between bonds.
Intermolecular Interactions: The analysis reveals how molecules are packed in the crystal lattice, detailing non-covalent interactions such as hydrogen bonds. For this compound, the hydroxyl (-OH) and amine (-NH) groups would act as hydrogen bond donors and acceptors, playing a crucial role in the crystal packing. aanda.orgaanda.org
This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.
Theoretical and Computational Chemistry Approaches to 2 3 Methylbutyl Amino Ethanol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure and geometry of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the energy and wavefunction of a chemical system.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. mdpi.com For 2-[(3-Methylbutyl)amino]ethanol, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to an energy minimum.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Parameter | Value |
| Total Energy (Hartree) | -444.12345 |
| Dipole Moment (Debye) | 2.85 |
| O-H Bond Length (Å) | 0.975 |
| N-H Bond Length (Å) | 1.018 |
| C-O Bond Length (Å) | 1.432 |
| C-N Bond Length (Å) | 1.475 |
| O-C-C-N Dihedral Angle (°) | 55.8 |
Note: The data in this table is illustrative and not based on published research for this specific molecule.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational cost than DFT.
For this compound, ab initio calculations would serve to verify and refine the geometries and energies obtained from DFT. They are particularly valuable for studying systems where DFT might be less reliable, such as in the detailed analysis of weak interactions or excited states. A comparative study using different levels of theory would provide a comprehensive understanding of the molecule's electronic structure.
Molecular Dynamics Simulations and Conformational Analysis of this compound
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this behavior by applying the laws of classical mechanics to the atoms in a molecule over time. nih.gov
Frontier Molecular Orbital Theory (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). researchgate.net
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons, indicating that this site is the most nucleophilic. The LUMO would likely be distributed across the anti-bonding orbitals of the C-O and C-N bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests that the molecule is more easily excitable and more reactive.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -9.85 |
| LUMO | 1.25 |
| HOMO-LUMO Gap | 11.10 |
Note: The data in this table is illustrative and not based on published research for this specific molecule.
Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density surface, with colors indicating regions of negative (electron-rich, typically red) and positive (electron-poor, typically blue) potential.
For this compound, an ESP map would clearly show a region of high negative potential around the oxygen and nitrogen atoms, corresponding to their high electronegativity and the presence of lone pairs. This confirms their role as sites for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen on the amine group would appear as regions of positive potential, making them susceptible to nucleophilic attack and acting as hydrogen bond donors. This analysis provides a more intuitive picture of the reactivity information gleaned from FMO theory. researchgate.net
Investigation of Reaction Mechanisms and Energy Barriers through Computational Modeling
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions and determining their feasibility. By modeling the transition states—the highest energy points along a reaction coordinate—researchers can calculate activation energy barriers. researchgate.netresearchgate.net
For this compound, this approach could be used to study various reactions, such as its N-alkylation or its reaction with other molecules like CO2. nih.govarxiv.org For instance, a computational study of its reaction with an electrophile would involve mapping the potential energy surface to identify the initial complex, the transition state, and the final product. The calculated energy barrier for this transition state would provide a quantitative measure of the reaction rate. Such studies have been performed on similar molecules like ethanolamine (B43304), revealing detailed mechanistic insights. researchgate.netrsc.orgnih.gov These models can also explore the catalytic effect of other substances on the reaction, providing a comprehensive understanding of the molecule's chemical behavior.
Reactivity and Reaction Mechanisms of 2 3 Methylbutyl Amino Ethanol
Oxidation Pathways of the Hydroxyl and Amine Groups in 2-[(3-Methylbutyl)amino]ethanol
The oxidation of amino alcohols like this compound can be complex, as both the alcohol and the amine functionalities are susceptible to oxidation. The selectivity of the oxidation often depends on the specific reagents and reaction conditions employed.
The direct oxidation of unprotected amino alcohols has historically presented challenges in organic synthesis, often requiring protection/deprotection strategies to achieve the desired transformation. nih.gov However, modern catalytic systems have enabled highly chemoselective oxidations. For instance, the use of 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalysis facilitates the aerobic oxidation of the alcohol group in various unprotected amino alcohols to the corresponding carbonyl compound with high selectivity. nih.gov This method is effective for amino alcohols containing primary, secondary, or tertiary amino groups and proceeds in good to high yields at room temperature under an air atmosphere. nih.gov
Applying this to this compound, the primary hydroxyl group would be selectively oxidized to an aldehyde, yielding 2-[(3-Methylbutyl)amino]acetaldehyde.
Table 1: Predicted Products of Selective Oxidation
| Starting Material | Oxidizing System | Major Product |
|---|
In contrast, under different conditions, such as oxidative degradation relevant to industrial or environmental settings, a variety of products can be formed. Studies on the oxidative degradation of 2-ethanolamine (MEA), a structurally similar compound, show that factors like temperature and oxygen concentration significantly impact the products formed. ntnu.no Increasing temperature has a more pronounced effect on the degradation rate than increasing oxygen concentration. ntnu.no The degradation of MEA leads to the formation of various compounds, including aldehydes, carboxylic acids, and larger molecules from condensation reactions. ntnu.no It is plausible that this compound would undergo similar degradation, forming products like formaldehyde, isovaleraldehyde (B47997), and corresponding acids through the cleavage of C-C and C-N bonds.
Nucleophilic and Electrophilic Reactivity Profiles of this compound
The reactivity of this compound as a nucleophile or electrophile is determined by the electron-rich and electron-poor centers within the molecule.
Nucleophilic Reactivity: The molecule possesses two primary nucleophilic centers: the lone pair of electrons on the nitrogen atom of the secondary amine and the lone pairs on the oxygen atom of the hydroxyl group. The nitrogen atom is generally the more potent nucleophile compared to the oxygen atom.
These nucleophilic sites allow the molecule to participate in various reactions:
Reaction with Electrophiles: The amine can react with alkyl halides in a nucleophilic substitution reaction to form a tertiary amine. It can also react with acyl chlorides or anhydrides to form an amide.
Reaction with Carbonyls: The amine can react with aldehydes and ketones to form an imine (Schiff base) intermediate, which can be subsequently reduced to a tertiary amine.
Epoxide Opening: The amine can act as a nucleophile to open epoxide rings, resulting in the formation of a new amino alcohol.
Electrophilic Reactivity: The molecule has limited electrophilic character. The carbon atoms bonded to the nitrogen and oxygen atoms are slightly electrophilic due to the electron-withdrawing nature of these heteroatoms. However, for these carbons to act as effective electrophiles, the hydroxyl or amino group would first need to be converted into a better leaving group. For instance, protonation of the hydroxyl group by an acid would form a good leaving group (water), allowing the adjacent carbon to be attacked by a nucleophile.
Thermal and Photochemical Degradation Pathways of this compound
The stability of this compound under thermal and photochemical stress is a critical consideration for its storage and application.
Thermal Degradation: Studies on analogous amino alcohols and alkoxyethanols provide insight into potential thermal degradation pathways. For 2-aminoethylethanolamine (AEEA), thermal degradation is significantly accelerated in the presence of CO2, leading to the formation of products like 1-(2-hydroxyethyl)-2-imidazolidinone (B1346687) (HEIA). researchgate.net In the absence of CO2, AEEA is relatively stable. researchgate.net
Computational studies on 2-ethoxyethanol (B86334) suggest that thermal degradation can proceed through various unimolecular and bimolecular reactions. nih.gov The most plausible pathways involve concerted transition states, leading to the formation of smaller molecules like ethanol (B145695) and ethanal. nih.gov For this compound, analogous pathways would likely involve intramolecular hydrogen transfer followed by C-C, C-O, or C-N bond cleavage. The weakest bonds in a similar molecule, 2-methoxyethanol, were found to be the Cα-Cβ and Cγ-Oβ bonds, suggesting these would be the initial sites of cleavage during pyrolysis. scienceopen.com
Photochemical Degradation: In the atmosphere, the primary degradation pathway for volatile organic compounds like amino alcohols is initiated by reaction with hydroxyl (•OH) radicals. researchgate.net Research on 2-aminoethanol (MEA) has shown that this reaction proceeds rapidly. researchgate.net The •OH radical can abstract a hydrogen atom from various positions on the molecule, with the C-H bonds adjacent to the amine and hydroxyl groups being particularly susceptible. This initial radical formation leads to a cascade of reactions, often involving the addition of O2 and subsequent fragmentation, ultimately producing smaller carbonyls, organic nitrates, and forming secondary organic aerosols. researchgate.net The degradation process is often accompanied by oxidation reactions when it occurs in an air atmosphere. mdpi.com
Complexation Reactions of this compound
Amino alcohols are excellent ligands for metal ions due to the presence of both "hard" (oxygen) and "borderline" (nitrogen) donor atoms. This compound can act as a bidentate ligand, coordinating to a metal center through both the nitrogen and oxygen atoms to form a stable five-membered chelate ring.
The ability of amino alcohol ligands to coordinate with metal ions is influenced by the structure of the ligand. nih.gov Factors such as the steric hindrance around the donor atoms and the pre-organization of the ligand for coordination play a crucial role. nih.gov While specific studies on the complexation reactions of this compound are not prevalent, its structural similarity to other N-alkylated amino alcohols suggests it would readily form complexes with a variety of transition metal ions, such as copper(II), nickel(II), and zinc(II). The stability of these complexes would be influenced by the isoamyl group on the nitrogen, which could introduce steric effects that modulate the complex's geometry and stability constant compared to less substituted amino alcohols.
Biological Interactions and Mechanistic Studies of 2 3 Methylbutyl Amino Ethanol and Its Analogues
Enzyme Inhibition and Activation Mechanisms of 2-[(3-Methylbutyl)amino]ethanol Derivatives
The biological effects of ethanolamine (B43304) derivatives can be significantly influenced by their interaction with enzymes, either through inhibition or activation. A primary example is the inhibition of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase responsible for the degradation of NAEs like PEA. pnas.orgnih.gov
NAAA is a key enzyme in regulating the levels of PEA, and its inhibition can lead to an increase in endogenous PEA, thereby enhancing its anti-inflammatory and analgesic properties. patsnap.comnih.gov This makes NAAA a significant target for the development of therapeutic agents. escholarship.org Various classes of compounds have been developed as NAAA inhibitors, including those with a β-lactone core. pnas.orgnih.gov These inhibitors can act through different mechanisms. For instance, some β-lactone derivatives have been shown to covalently bind to the catalytic cysteine residue in the active site of NAAA, leading to irreversible inhibition. pnas.orgnih.gov Other inhibitors, such as certain palmitic acid retro-amides, have been found to act as reversible and non-competitive or competitive inhibitors. nih.gov
The search for NAAA inhibitors has led to the identification of potent and selective compounds. For example, (S)-OOPP, a β-lactone-containing compound, was identified as a powerful NAAA inhibitor with an IC50 value of 420 nM. pnas.org The development of such inhibitors allows for the pharmacological exploration of the roles of endogenous NAEs. nih.gov
While direct studies on this compound are lacking, its structure suggests potential interactions with enzymes that metabolize similar small molecules. For example, ethanolamine-O-sulfate has been shown to act as an irreversible inhibitor of 4-aminobutyrate transaminase. nih.gov
Table 2: Examples of NAAA Inhibitors and their Mechanisms
| Inhibitor | Chemical Class | Mechanism of Inhibition | IC50 |
|---|---|---|---|
| (S)-OOPP | β-Lactone | Covalent binding to catalytic cysteine pnas.org | 420 nM pnas.org |
| N-pentadecylcyclohexancarboxamide | Palmitic acid retro-amide | Reversible, non-competitive nih.gov | 4.5 µM nih.gov |
| AM9023 | Isothiocyanate | Reversible, competitive nih.gov | 0.35 µM nih.gov |
| Compound 37 | N-O-substituted β-lactam | S-acylation of catalytic cysteine nih.gov | Single-digit nM nih.gov |
Interaction with Ion Channels and Transporter Proteins
The transport of small molecules across cellular membranes is a critical process mediated by ion channels and transporter proteins. Ethanolamine and its derivatives are known to interact with such proteins. Recent studies have identified specific transporters for ethanolamine, including choline (B1196258) transporter-like proteins 1 and 2 (CTL1 and CTL2). nih.govresearchgate.net These proteins function as ethanolamine/H+ antiporters, with CTL1 acting as a high-affinity transporter and CTL2 as a low-affinity transporter. nih.gov
Furthermore, the proteins FLVCR1 and FLVCR2 have been identified as transporters for both choline and ethanolamine. eurekalert.orgresearchgate.net These transporters are crucial for providing cells with these essential nutrients required for the synthesis of membrane phospholipids (B1166683). The transport activity of these proteins can be inhibited by various compounds, indicating a potential point of interaction for ethanolamine derivatives. nih.gov
In addition to transporter proteins, ion channels can also be targets for N-alkylethanolamine analogues. For example, n-alkyl diamines have been shown to block N-methyl-D-aspartate (NMDA) receptors, which are ligand-gated ion channels. nih.gov This interaction is dependent on the length of the alkyl chain, highlighting the importance of the molecule's structural features. nih.gov
Table 3: Transporter Proteins for Ethanolamine and Related Compounds
| Transporter | Substrate(s) | Affinity | Function |
|---|---|---|---|
| CTL1 (SLC44A1) | Ethanolamine, Choline | High-affinity for ethanolamine | Cellular uptake of ethanolamine nih.govresearchgate.net |
| CTL2 (SLC44A2) | Ethanolamine, Choline | Low-affinity for ethanolamine | Cellular and mitochondrial transport nih.govresearchgate.net |
| FLVCR1 | Choline, Ethanolamine | - | Nutrient transport eurekalert.orgresearchgate.net |
| FLVCR2 | Choline, Ethanolamine | - | Nutrient transport at the blood-brain barrier eurekalert.orgresearchgate.net |
Molecular Docking and Molecular Dynamics Approaches to Binding Site Characterization
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand and its target protein at the molecular level. These methods are invaluable for characterizing binding sites and understanding the mechanisms of action.
For analogues of this compound, these techniques have been instrumental in the study of NAAA inhibitors. For example, a 3-dimensional model of the NAAA catalytic site was generated to aid in the discovery of new inhibitors. pnas.org Molecular docking simulations can predict the preferred binding pose of a ligand within the active site of an enzyme, providing insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. sci-hub.se
MD simulations further enhance this understanding by providing a dynamic view of the complex over time. acs.org For instance, MD simulations of the NAAA-inhibitor complex have been used to assess the stability of the binding pose and to understand the conformational changes that may occur upon ligand binding. acs.orgnih.gov These simulations have been crucial in elucidating the catalytic mechanism of PEA hydrolysis by NAAA, revealing the roles of key amino acid residues in the active site. acs.orgunipr.it
These computational approaches are not limited to enzyme interactions. They are also widely used to study the binding of ligands to receptors, including G-protein coupled receptors and nuclear receptors, providing a rational basis for the design of new, more potent, and selective compounds. mdpi.com
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the analogues of this compound, SAR studies have been crucial in the development of potent and selective enzyme inhibitors and receptor agonists.
In the context of NAAA inhibitors, extensive SAR studies have been conducted on β-lactone derivatives. pnas.orgmetajournal.com These studies have revealed that the β-lactone ring is essential for inhibitory activity, as opening the ring leads to a loss of potency. pnas.org Furthermore, modifications to other parts of the molecule, such as the substituent on the nitrogen atom of the β-lactam ring, have been shown to significantly impact inhibitory potency, leading to the discovery of inhibitors with single-digit nanomolar activity. nih.gov
SAR studies have also been applied to other classes of compounds. For example, in the development of aryloxypropanolamine-based β3-adrenergic receptor agonists, 3D-QSAR (Quantitative Structure-Activity Relationship) studies like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been employed. mdpi.comnih.gov These studies have provided detailed information on how steric, electrostatic, and hydrophobic properties of different parts of the molecule contribute to its biological activity, guiding the design of new compounds with improved profiles. mdpi.comresearchgate.net The amino group is a critical feature, with secondary amines generally showing optimal activity. pharmacy180.com
Table 4: Key SAR Findings for NAAA Inhibitors
| Structural Feature | Impact on Activity | Reference |
|---|---|---|
| Intact β-lactone ring | Essential for NAAA inhibition | pnas.org |
| N-O-substitution on β-lactam | Can significantly increase potency | nih.gov |
| Carbamate fragment | Removal can increase potency in some scaffolds | pnas.org |
| Threonine-derived β-lactones | Can lead to single-digit nanomolar inhibitors | metajournal.com |
Biochemical Pathways Influenced by this compound and its Metabolites
The biological effects of this compound and its analogues are intrinsically linked to the biochemical pathways they influence. The most well-characterized pathways involve the metabolism of N-acylethanolamines (NAEs).
NAEs are synthesized from membrane phospholipids through a series of enzymatic reactions. nih.govnih.gov The classic pathway involves the formation of N-acylphosphatidylethanolamine (NAPE) from phosphatidylethanolamine (B1630911), followed by the release of the NAE by NAPE-hydrolyzing phospholipase D (NAPE-PLD). nih.gov However, NAPE-PLD-independent pathways also exist, highlighting the complexity of NAE biosynthesis. nih.gov
The degradation of NAEs is primarily carried out by two enzymes: fatty acid amide hydrolase (FAAH) and NAAA. wikipedia.org FAAH has a preference for polyunsaturated NAEs like anandamide, while NAAA preferentially hydrolyzes saturated and monounsaturated NAEs such as PEA. nih.govwikipedia.org The inhibition of these enzymes, as discussed earlier, leads to an accumulation of their respective substrates, thereby modulating the signaling pathways they are involved in. For example, inhibition of NAAA elevates PEA levels, which in turn activates PPAR-α and its downstream anti-inflammatory signaling. patsnap.com
Ethanolamine itself is a crucial component of the Kennedy pathway for the de novo synthesis of phosphatidylethanolamine (PE), a major component of cellular membranes. nih.gov The transport of ethanolamine into the cell is the first step in this pathway and is mediated by the transporters discussed in section 6.3. Therefore, compounds that interact with these transporters could potentially influence membrane phospholipid composition.
Environmental Fate and Transformation of 2 3 Methylbutyl Amino Ethanol
Degradation Pathways in Environmental Matrices
Alkanolamines, as a group, are generally not expected to persist in the environment due to their susceptibility to degradation. nih.gov The primary routes of transformation involve both biological and non-biological mechanisms.
Biotic Transformation Mechanisms (e.g., Microbial Degradation)
The principal mechanism for the removal of alkanolamines from the environment is biodegradation. nih.gov Numerous studies have demonstrated that these compounds undergo rapid degradation in soil, surface waters, and wastewater treatment facilities. nih.gov The rate of this breakdown can be influenced by environmental factors such as the acclimation period of the microbial communities. nih.gov Half-lives for alkanolamines are typically in the range of one day to two weeks, indicating a low potential for persistence. nih.gov
Microorganisms utilize these compounds as a source of carbon and nitrogen, breaking them down into simpler molecules. The specific enzymes and metabolic pathways involved can vary among different microbial species.
Adsorption and Desorption Behavior in Soil and Sediment Systems
The interaction of 2-[(3-Methylbutyl)amino]ethanol with soil and sediment is a key factor in determining its mobility and bioavailability. For the broader class of alkanolamines, environmental distribution models predict that they will primarily partition into the aqueous phase. nih.gov This suggests a low tendency to adsorb to soil or sediment particles based on partitioning into the soil organic layer alone. nih.gov
However, it is important to note that as polar compounds, alkanolamines may adsorb to soil through other mechanisms not fully captured by these models. nih.gov Therefore, the true adsorption potential might be underestimated. The extent of adsorption can be influenced by soil properties such as organic matter content, clay content, and pH.
| Parameter | General Behavior of Alkanolamines | Reference |
| Adsorption to Soil/Sediment | Predicted to be low, but may be underestimated due to polar nature. | nih.gov |
Mobility and Leaching Potential in Aquatic and Terrestrial Environments
Given their high water solubility and generally low adsorption to soil, alkanolamines are expected to have a high potential for mobility in the environment. nih.gov This mobility suggests a potential for leaching from the soil into groundwater.
The actual degree of leaching will depend on a variety of factors, including the specific properties of the soil, the amount of rainfall, and the rate of degradation of the compound. Rapid biodegradation can mitigate the potential for significant leaching, as the compound may be broken down before it can travel deep into the soil profile.
| Environmental Compartment | Mobility Potential of Alkanolamines | Reference |
| Soil | High | nih.gov |
| Aquatic Systems | High | nih.gov |
Bioaccumulation Potential in Ecological Systems
Bioaccumulation refers to the process by which organisms can accumulate a substance in their tissues at a concentration higher than that in the surrounding environment. For alkanolamines, the potential for bioaccumulation is considered to be low. nih.gov
Studies have reported low bioconcentration factor (BCF) values for this class of compounds, indicating that they are not expected to build up in the tissues of aquatic organisms to a significant degree. nih.gov Their rapid biodegradation and high water solubility contribute to this low bioaccumulation potential.
| Parameter | Bioaccumulation Potential of Alkanolamines | Reference |
| Bioconcentration Factor (BCF) | Low | nih.gov |
Conclusion and Future Research Directions
Summary of Key Findings on 2-[(3-Methylbutyl)amino]ethanol
This compound, also known as N-isoamyl-ethanolamine, is a secondary amino alcohol. While specific research on this compound is not extensively documented in publicly available literature, its structural features—a secondary amine and a primary alcohol—place it within the versatile class of amino alcohols. Compounds of this nature are recognized for their utility as intermediates in the synthesis of a wide array of chemical products.
General knowledge of amino alcohols suggests that this compound would exhibit dual reactivity, characteristic of both amines and alcohols. This makes it a potential building block for more complex molecules. The "isoamyl" or "3-methylbutyl" group imparts a specific lipophilicity to the molecule, a property that can be crucial in applications such as the formulation of corrosion inhibitors, where the molecule's ability to adhere to metal surfaces is paramount. The isoamyl group is also a known component in the synthesis of various flavors and fragrances, indicating a potential application area for its derivatives. choiceorg.comseqens.com
Unresolved Research Questions and Emerging Areas in Amino Alcohol Chemistry
The field of amino alcohol chemistry is a dynamic area of research with several key challenges and exciting new directions. A significant unresolved issue is the development of highly efficient and stereoselective synthetic methods. nih.govwestlake.edu.cn While numerous methods exist for synthesizing amino alcohols, many suffer from limitations such as the need for specific substrates, multiple steps, or the use of expensive and hazardous reagents. westlake.edu.cn Achieving high chemo- and stereoselectivity in the synthesis of chiral β-amino alcohols from simple, inexpensive starting materials like aldehydes and imines remains a formidable challenge for organic chemists. westlake.edu.cn
Emerging areas in amino alcohol chemistry are diverse and impactful. One of the most promising is their use as chiral ligands and auxiliaries in asymmetric catalysis. westlake.edu.cnalfa-chemistry.com The development of novel amino alcohol-based catalysts is crucial for the enantioselective synthesis of pharmaceuticals and other fine chemicals. Another burgeoning field is the application of amino alcohols in materials science, for example, as building blocks for functional polymers and in the formulation of water treatment agents to prevent corrosion. alfa-chemistry.com Furthermore, there is growing interest in the biosynthesis of chiral amino alcohols using engineered enzymes, which offers a more sustainable and efficient alternative to traditional chemical synthesis. nih.gov The use of amino alcohols in fragment-based lead discovery for new drugs is also an expanding area of research, with a focus on creating diverse and water-soluble chiral fragments. nih.gov
Potential Avenues for Future Investigations of this compound
Given the limited specific research on this compound, numerous avenues for future investigation exist, drawing from the broader knowledge of amino alcohols. A fundamental area of study would be the comprehensive characterization of its physical and chemical properties.
A significant research direction would be to explore its potential as a precursor in organic synthesis. This could involve its use in the creation of novel surfactants, emulsifiers, or pharmaceutical intermediates. The lipophilic 3-methylbutyl group could be advantageous in applications requiring solubility in nonpolar environments. For instance, its derivatives could be investigated for their properties as corrosion inhibitors, a known application for other amino alcohols. alfa-chemistry.com
Another promising area is the investigation of its potential biological activity. Many amino alcohol derivatives exhibit antimicrobial, antifungal, or other pharmacological effects. alfa-chemistry.comnih.gov Synthesizing a library of compounds derived from this compound and screening them for various biological activities could lead to the discovery of new therapeutic agents.
Furthermore, its potential role in carbon dioxide capture could be explored. Amino alcohols are known to react with CO2, and investigating the efficiency and capacity of this compound for this purpose could be a valuable contribution to green chemistry. wikipedia.org Finally, a systematic study of its reactivity, including its potential as a ligand in catalysis or as a monomer in polymerization reactions, would significantly expand the understanding and potential applications of this compound.
Q & A
Q. What are the standard synthetic routes for 2-[(3-Methylbutyl)amino]ethanol, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves alkylation or substitution reactions. For example, alkylation of 3-methylbutylamine with bromoethanol derivatives in the presence of a base (e.g., triethylamine) under reflux conditions in toluene or DMF. Optimization includes:
- Stoichiometric control : Maintain equimolar ratios of reactants to minimize side products .
- Catalysis : Use of bases like triethylamine to deprotonate intermediates and accelerate nucleophilic substitution .
- Purification : Post-reaction, employ column chromatography (e.g., C18 reverse-phase) or distillation to isolate the product with >85% yield .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm structural integrity, with characteristic peaks for the methylbutyl chain (δ 0.8–1.5 ppm) and ethanolamine moiety (δ 3.4–3.7 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., exact mass 179.131 g/mol) and fragmentation patterns .
- IR Spectroscopy : Detect amine (N-H stretch at ~3300 cm) and hydroxyl (O-H stretch at ~3400 cm) functional groups .
Advanced Research Questions
Q. How do solvent polarity and temperature influence reaction kinetics in synthesizing this compound derivatives?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine, accelerating substitution rates. Non-polar solvents (e.g., toluene) favor thermodynamic control in multi-step reactions .
- Temperature : Elevated temperatures (80–100°C) reduce reaction time but may increase side-product formation. Kinetic studies using HPLC can identify optimal temperature windows (e.g., 60–80°C for minimal byproducts) .
Q. What are the challenges in quantifying trace impurities in this compound using HPLC-MS, and how can they be resolved?
- Methodological Answer :
- Column Selection : Use C18 columns with sub-2µm particles for high-resolution separation of structurally similar impurities (e.g., unreacted amines or diastereomers) .
- Ionization Suppression : Mitigate matrix effects by diluting samples or adding ion-pairing agents (e.g., trifluoroacetic acid) .
- Quantitation : Employ isotope-labeled internal standards (e.g., -analogs) to improve accuracy in trace analysis (<0.1% impurity detection) .
Q. How does the structural configuration of this compound affect its interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Steric Effects : The branched 3-methylbutyl group may hinder binding to flat active sites (e.g., cytochrome P450 enzymes), reducing metabolic clearance. Docking simulations (AutoDock Vina) can predict steric clashes .
- Hydrogen Bonding : The ethanolamine moiety’s hydroxyl and amine groups facilitate interactions with polar residues (e.g., serine or aspartate in proteases). Surface plasmon resonance (SPR) assays quantify binding affinities .
Q. What strategies improve yield in multi-step syntheses involving this compound as an intermediate?
- Methodological Answer :
- Stepwise Monitoring : Use inline FTIR or LC-MS to track intermediate formation and adjust reaction conditions dynamically .
- Protection-Deprotection : Protect the amine group with Boc or Fmoc moieties during subsequent steps to prevent undesired side reactions .
- Flow Chemistry : Continuous flow systems enhance reproducibility and scalability, achieving >90% yield in optimized setups .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis and purification steps to prevent inhalation of vapors (TLV: 5 ppm) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (EPA Class D) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
